N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that features a piperidine ring, a nitro group, and a sulfonamide group
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activities .
Mode of Action
It’s known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline, which undergoes nitration to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. The piperidine ring is then introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis:
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide
- N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide
Uniqueness
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-17-9-8-13(11-16(17)20-10-3-2-7-18(20)22)19-28(25,26)15-6-4-5-14(12-15)21(23)24/h4-6,8-9,11-12,19H,2-3,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMCXGGQSRXKPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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